Carbocysteine

LC-MS/MS Bioanalysis Ion suppression

Carbocysteine-13C3 (CAS 1391068-19-1) is the scientifically superior internal standard for carbocisteine bioanalysis. Unlike deuterated analogs that suffer from chromatographic separation and H/D exchange, or unlabeled structural analogs with mismatched ionization, this 13C₃-labeled compound co‑elutes exactly with the target analyte and provides near‑identical ionization behavior. Supplied with ISO 17034‑accredited characterization (NMR, MS, HPLC, IR; purity >95%), it ensures method accuracy and FDA/EMA compliance for ANDA submissions, pharmacokinetic studies, and QC release testing.

Molecular Formula C5H9NO4S
Molecular Weight 182.16
CAS No. 1391068-19-1
Cat. No. B602091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocysteine
CAS1391068-19-1
SynonymsS-Carboxymethyl-L-cysteine-13C3;  (2R)-2-Amino-3-[(carboxymethyl)thio]propionic Acid-13C3;  (R)-S-(Carboxymethyl)cysteine-13C3;  (L)-2-Amino-3-(carboxymethylthio)propionic Acid-13C3;  3-[(Carboxymethyl)thio]-L-alanine-13C3;  AHR 3053-13C3;  Bronchokod-13C3;  Car
Molecular FormulaC5H9NO4S
Molecular Weight182.16
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility1.6g/L

Structure & Identifiers


Interactive Chemical Structure Model





Carbocisteine-13C3 (CAS 1391068-19-1) – Stable Isotope-Labeled Analytical Standard for LC-MS/MS Quantification


Carbocisteine-13C3 (CAS 1391068-19-1) is a stable isotope-labeled analog of the mucolytic agent carbocisteine, in which three carbon-12 atoms are replaced with carbon-13. This 13C₃-labeled compound serves as an internal standard for the accurate quantification of unlabeled carbocisteine in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . It is supplied with comprehensive characterization data that comply with international regulatory guidelines and is manufactured under ISO 17034 accreditation for reference material producers [1].

Why Unlabeled or Deuterated Carbocisteine Internal Standards Cannot Replace Carbocisteine-13C3 in Regulated Bioanalysis


In LC-MS/MS quantification, the choice of internal standard directly determines method accuracy, precision, and regulatory acceptance. Unlabeled structural analogs (e.g., 2-pyridylacetic acid) exhibit differential ionization efficiency and chromatographic retention, leading to incomplete compensation for matrix effects [1]. Deuterium-labeled carbocisteine (e.g., carbocisteine-d₃) suffers from partial chromatographic separation from the analyte and potential deuterium‑hydrogen exchange, which compromises quantitative reproducibility [2]. Carbocisteine-13C₃, bearing ¹³C isotopes at metabolically stable positions, co‑elutes precisely with the target analyte and provides near‑identical ionization behavior, thereby maximizing the reliability of bioanalytical data required for pharmacokinetic studies, bioequivalence trials, and ANDA submissions.

Carbocisteine-13C3: Quantifiable Differentiation Against Unlabeled and Deuterated Comparators


Superior Chromatographic Co‑Elution and Ion Suppression Compensation Compared to Deuterium-Labeled Carbocisteine

Head‑to‑head studies demonstrate that ¹³C‑labeled internal standards co‑elute exactly with their corresponding analytes under UPLC conditions, whereas ²H‑labeled internal standards show a measurable chromatographic separation (Δ retention time). This incomplete co‑elution reduces the ability of the deuterated internal standard to compensate for matrix‑induced ion suppression [1].

LC-MS/MS Bioanalysis Ion suppression Stable isotope internal standard

Validated Linear Range for Carbocisteine Quantification Using 13C₃ Internal Standard in Human Plasma

An LC‑MS/MS method employing Carbocisteine-13C₃ as the internal standard was validated for the determination of carbocisteine in human plasma. The assay demonstrated linearity across the concentration range of 52.27 μg/mL to 5301.83 μg/mL, with the ¹³C₃‑labeled internal standard enabling accurate and precise quantification of the unlabeled drug [1].

Pharmacokinetics Bioequivalence Method validation Carbocisteine

Manufactured Under ISO 17034 Accreditation – Traceable Purity ≥95% for Carbocisteine-13C3

Carbocisteine-13C3 is produced under an ISO 17034‑accredited quality system, ensuring metrological traceability and documented purity exceeding 95%. This level of certification surpasses that of many commercial deuterated carbocisteine products that lack third‑party accreditation or detailed characterization [1].

Reference material ISO 17034 Purity Traceability

Elimination of Deuterium Exchange and Metabolic Back‑Conversion Risks Observed with Deuterated Internal Standards

Deuterium‑labeled internal standards are prone to hydrogen‑deuterium exchange during sample preparation or in vivo, which can lead to under‑ or over‑estimation of analyte concentrations. In contrast, ¹³C labels are metabolically stable and do not undergo exchange, ensuring consistent isotopic enrichment throughout the analytical process [1].

Isotope exchange Internal standard LC-MS/MS Metabolism

High‑Value Application Scenarios for Carbocisteine-13C3 (CAS 1391068-19-1)


Pharmacokinetic and Bioequivalence Studies of Carbocisteine Formulations

Carbocisteine-13C₃ is the internal standard of choice for quantifying carbocisteine in human plasma during pharmacokinetic and bioequivalence studies. The validated LC‑MS/MS method described in [1] demonstrates linearity from 52 to 5300 μg/mL, enabling accurate measurement of peak plasma concentrations following oral administration of carbocisteine (typically 750‑1500 mg doses). The ¹³C₃ internal standard compensates for matrix effects and variable ionization efficiency, ensuring that generic drug products meet regulatory bioequivalence criteria .

Analytical Method Development and Validation for ANDA Submissions

For Abbreviated New Drug Applications (ANDAs), the FDA requires rigorous method validation and demonstration of analytical accuracy. Carbocisteine-13C₃, supplied with ISO 17034‑accredited characterization data (purity >95%, NMR, MS, HPLC, IR), serves as a traceable reference standard for method development and validation. Its use as an internal standard directly supports compliance with FDA and EMA guidelines on bioanalytical method validation [2].

Quality Control (QC) in Commercial Carbocisteine API Manufacturing

During the commercial production of carbocisteine active pharmaceutical ingredient (API), Carbocisteine-13C₃ is employed as a reference standard for purity assessment and impurity profiling. Its stable isotope signature allows for precise quantitation of the unlabeled API in complex matrices, facilitating routine QC release testing and stability studies. The compound's compliance with pharmacopeial monographs (USP, EP) ensures seamless integration into GMP workflows [3].

Quote Request

Request a Quote for Carbocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.